molecular formula C10H16Cl3N3 B1469398 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride CAS No. 252578-47-5

1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1469398
CAS No.: 252578-47-5
M. Wt: 284.6 g/mol
InChI Key: OGSDFCCXSUIRCW-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride, also known as 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride, is a chemical compound with the CAS Number: 1197941-02-8 . It has a molecular weight of 284.62 . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

This research involves microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, indicating potential antibacterial applications. The synthesis involves condensation and cyclization reactions, yielding compounds that have been evaluated for antibacterial activity. This showcases a potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Piperidine Derivatives for Potential Catalytic Applications

This study presents a synthesis route for chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives. These compounds, obtained from 2-amino-4-piperidinyl pyridine, show potential as stereoselective catalysts, indicating their utility in chemical synthesis and potential industrial applications (Tian et al., 2012).

Synthesis of Heterocyclic Compounds

This research outlines the synthesis of pyrano and pyrimido derivatives containing piperidine structures, suggesting their use in chemical synthesis and potential pharmaceutical applications. The study details the conversion of specific compounds into various derivatives, expanding the utility of piperidine in synthesizing heterocyclic compounds (Paronikyan et al., 2016).

Development of Deoxycytidine Kinase Inhibitors

The study describes a practical synthesis of a piperidin-4-yl derivative, a key intermediate in creating potent deoxycytidine kinase (dCK) inhibitors. This research is significant for therapeutic applications, particularly in designing new drugs targeting specific kinases involved in cellular functions (Zhang et al., 2009).

Biochemical Analysis

Biochemical Properties

1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, receptor binding, and modulation of protein-protein interactions. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. It may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can influence gene expression by interacting with transcriptional machinery or epigenetic regulators. These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, which are important for understanding its potential therapeutic and toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified specific dosage thresholds that determine the compound’s efficacy and safety. Understanding these dosage effects is crucial for optimizing its use in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism. Understanding the metabolic pathways associated with this compound is essential for predicting its effects on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These transport mechanisms are important for understanding how the compound reaches its target sites and exerts its effects. Additionally, the distribution of the compound within different tissues can impact its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the localization of the compound can influence its interactions with other biomolecules and its overall cellular effects .

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-5-3-9(12)4-6-14;;/h1-2,7,9H,3-6,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSDFCCXSUIRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl (1-(5-chloropyridin-2-yl)piperidin-4-yl)carbamate (1.15 g, 3.70 mmol) in HCl in Dioxane (4M, 5 mL) and THF (5 mL) was stirred at rt for 6.5 h. 4M HCl in Dioxane (2 mL) was added and the reaction mixture stirred for another 20 h. The reaction mixture was filtered, the residue was washed with EtOAc and dried to give the title compound (1.06 g, 100%) as a solid. 1H NMR (500 MHz, CD3OD): 8.10 (s, 1H), 8.06 (d, 1H), 7.52 (d, 1H), 4.36 (d, 2H), 3.62-3.54 (m, 1H), 3.42 (dt, 2H), 2.18 (d, 2H), 1.82 (dq, 2H); 13C NMR (CD3OD): 151.4, 144.4, 134.6, 120.0, 114.7, 45.2, 29.1; Mass Spectrum: M+H 212.
Name
tert-butyl (1-(5-chloropyridin-2-yl)piperidin-4-yl)carbamate
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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